REACTION_SMILES
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[CH3:11][O:12][C:13]([C:14]([CH2:15][O:16][S:17]([c:18]1[cH:19][cH:20][c:21]([CH3:22])[cH:23][cH:24]1)(=[O:25])=[O:26])([CH3:27])[CH3:28])=[O:29].[Cl:1][c:2]1[cH:3][cH:4][c:5]([OH:10])[c:6]([CH:7]=[O:8])[cH:9]1.[K+:30].[K+:31].[O-:32][C:33]([O-:34])=[O:35].[O:36]=[CH:37][N:38]([CH3:39])[CH3:40]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([O:10][CH2:15][C:14]([C:13]([O:12][CH3:11])=[O:29])([CH3:27])[CH3:28])[c:6]([CH:7]=[O:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C(C)(C)COS(=O)(=O)c1ccc(C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Cl)ccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)C(C)(C)COc1ccc(Cl)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |